4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-methoxypropoxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-8(14-2)7-15-10-5-3-9(4-6-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJLKSRAMNSWAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCC(CC1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with a carboxylic acid and a methoxypropoxy group, which influences its solubility and interaction with biological targets. The structural formula can be represented as follows:
Where , , and correspond to the number of carbon, hydrogen, and oxygen atoms respectively.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of cycloalkane carboxylic acids, including derivatives similar to this compound. Research indicates that these compounds can act as inhibitors for enzymes involved in cancer progression, such as AKR1C1 and AKR1C3, which are implicated in hormone-dependent cancers .
Table 1: Summary of Anticancer Activity
2. Anti-inflammatory Effects
Cyclohexane carboxylic acids have been noted for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study: Inhibition of Cytokine Production
A study demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages .
3. Cardiovascular Implications
This compound has also been investigated for its effects on cardiovascular health. Some derivatives have shown promise in modulating lipid profiles and reducing markers associated with cardiovascular diseases .
Table 2: Cardiovascular Activity Data
| Compound | Effect | Mechanism | Reference |
|---|---|---|---|
| This compound | Decreased LDL levels | Inhibition of HMG-CoA reductase | |
| Analog B | Enhanced HDL levels | Upregulation of ApoA-I synthesis |
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within the body:
- Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways that regulate cell growth and immune responses.
Scientific Research Applications
Chemical Properties and Structure
4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid is characterized by the presence of a cyclohexane ring substituted with a methoxypropoxy group and a carboxylic acid functional group. This configuration contributes to its solubility and reactivity, making it suitable for various applications.
Pharmaceutical Applications
-
Synthesis of Drug Intermediates :
- This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. It can be transformed into more complex structures that exhibit therapeutic effects. For instance, derivatives of cyclohexanecarboxylic acids are known to possess antidiabetic properties, highlighting its potential in developing medications for metabolic diseases .
-
Biological Activity :
- Research indicates that cyclohexanecarboxylic acids can act as inhibitors or modulators in biochemical pathways, making them valuable in drug discovery processes. The methoxypropoxy substitution enhances the compound's lipophilicity, which is beneficial for membrane permeability in drug formulations .
Agricultural Applications
- Pesticide Development :
- Herbicidal Formulations :
Case Study 1: Antidiabetic Drug Synthesis
A study demonstrated the use of this compound as a precursor for synthesizing D-phenylalanine derivatives, which have shown promise as antidiabetic agents. The synthesis involved multiple steps where the compound was converted into a more complex structure with enhanced biological activity .
Case Study 2: Pesticide Development
Research has highlighted the compound's role in developing novel herbicides that are effective against resistant weed species. The modification of the methoxypropoxy group was found to significantly improve selectivity and reduce phytotoxicity to crops, showcasing its potential in sustainable agriculture practices .
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug intermediates | Enhances therapeutic efficacy |
| Antidiabetic agents | Targets metabolic pathways | |
| Agriculture | Pesticides | Increases crop yield |
| Herbicides | Reduces environmental impact |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a cyclohexane-carboxylic acid backbone with multiple derivatives, differing primarily in the substituent at position 3. Key structural analogs include:
- Sulfonamide derivatives: 4-[(Naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid: Features a naphthalene-sulfonamido-methyl group, enhancing hydrogen-bonding capacity and metal-ion coordination .
- Alkoxy/ester derivatives :
- 4-(2-Ethoxy-2-oxoethylidene)cyclohexane-1-carboxylic acid : Contains an ethoxy-oxoethylidene substituent, which may influence conjugation and reactivity .
- 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid : Substituted with a shorter alkoxy chain, likely reducing steric hindrance compared to the methoxypropoxy group .
Physical and Chemical Properties
Computational and Topological Analysis
- Topological Indices (TIs) : Degree-based TIs predict physicochemical properties like melting points and solubility. For instance, sulfonamide derivatives with bulky substituents (e.g., naphthalene) exhibit higher TIs, correlating with elevated melting points .
Preparation Methods
Cyclohexane Ring Construction and Functionalization
The synthesis of substituted cyclohexane carboxylic acids, including 4-substituted derivatives, typically begins with the formation or modification of the cyclohexane ring system. A common approach involves the use of di-halo cyclohexane intermediates reacted with dialkyl malonates or malonic acid derivatives in the presence of weak bases and dipolar aprotic solvents such as dimethylformamide (DMF) or acetone. This method enables the formation of cyclohexane dicarboxylates or diacids, which can be further manipulated to introduce desired substituents.
- Key reaction conditions:
- Solvent: Acetone or dimethylformamide preferred.
- Halide salts: Sodium or lithium iodide preferred; sodium or potassium salts of fluorine, chlorine, and bromine also applicable.
- Reaction temperature: Reflux overnight (~75-95 °C).
- Molar ratios: Approximately 1:1 molar ratio of dialkyl malonate to di-halo compound.
- Post-reaction saponification: Diesters are hydrolyzed with aqueous alkali hydroxide (e.g., lithium hydroxide) in water-miscible solvents like tetrahydrofuran (THF) at reflux to yield diacids.
This foundational step is crucial for obtaining the cyclohexane carboxylic acid scaffold necessary for further substitution.
Following the introduction of the 2-methoxypropoxy substituent, the ester or other precursor groups are hydrolyzed to yield the free carboxylic acid.
Epimerization and Isomer Control
The stereochemistry of the cyclohexane ring, especially the relative configuration at the 4-position, can significantly influence the properties of the final compound. Epimerization methods are employed to obtain the desired isomer.
- Epimerization conditions:
- Heating the substituted cyclohexanecarboxylic acid in the presence of a strong base such as potassium hydroxide.
- Temperature range: 130-180 °C.
- Reaction time: 2 to 8 hours.
- Base equivalents: 2 to 4 weight equivalents relative to the acid.
- This process allows conversion between cis and trans isomers, facilitating isolation of the preferred stereoisomer.
Summary Table of Preparation Steps and Conditions
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Cyclohexane ring formation | Reaction of di-halo cyclohexane with dialkyl malonate | Sodium/potassium carbonate, DMF or acetone, reflux 75-95 °C overnight | Forms cyclohexane dicarboxylates/diacids |
| 2. Hydroxy group activation | Conversion of 4-hydroxy to leaving group (X) | Tosylation, halogenation, azidation reagents | Enables nucleophilic substitution |
| 3. Substitution with 2-methoxypropoxy | Nucleophilic displacement of leaving group by 2-methoxypropanol | DMF or acetone solvent, controlled temperature | Introduces 2-methoxypropoxy substituent |
| 4. Ester hydrolysis | Saponification to free carboxylic acid | LiOH or other alkali hydroxide, THF/water reflux overnight | Converts esters to acids |
| 5. Epimerization (optional) | Isomerization of stereocenters | KOH base, 130-180 °C, 2-8 hours | Controls cis/trans isomer ratio |
| 6. Purification | Isolation and drying | Filtration, washing with water/hexane, vacuum drying | Removes impurities and solvents |
Research Findings and Practical Considerations
- The use of dipolar aprotic solvents such as dimethylformamide and acetone is crucial for efficient nucleophilic substitution and cyclohexane ring formation reactions.
- Excess halide salts (2-6 fold) improve reaction completion rates in ring formation and substitution steps.
- Hydrolysis of esters to acids is effectively achieved with lithium hydroxide in water-miscible solvents, ensuring high purity of the acid product.
- Epimerization under basic conditions allows for stereochemical control, which is important for biological activity and physical properties.
- Careful control of temperature and reagent addition rates during substitution and precipitation steps prevents formation of large solid masses and improves yield and purity.
Q & A
Q. What are the recommended methodologies for synthesizing 4-(2-Methoxypropoxy)cyclohexane-1-carboxylic acid?
Synthesis typically involves multi-step organic reactions, such as:
- Etherification : Introducing the 2-methoxypropoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions.
- Cyclohexane Functionalization : Protecting the carboxylic acid group during substitution reactions to avoid side reactions.
- Deprotection : Using acidic or basic hydrolysis to regenerate the carboxylic acid moiety.
Purification methods like column chromatography or recrystallization are critical to isolate the target compound. For analogous syntheses, see multi-step strategies for structurally related cyclohexane derivatives .
Q. How can the purity and structural integrity of this compound be validated?
Key analytical techniques include:
- NMR Spectroscopy : and NMR to confirm substituent positions and cyclohexane ring conformation.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC or GC-MS : For purity assessment, especially to detect residual solvents or byproducts.
Crystallographic validation (e.g., X-ray diffraction) is recommended if single crystals are obtainable .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Face shields are advised during bulk handling .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste.
Refer to Safety Data Sheets (SDS) for cyclohexane carboxylic acid analogs for toxicity thresholds and first-aid measures .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structural analysis?
- Software Tools : Use SHELX for refinement and WinGX for data integration. Discrepancies in bond angles or torsional strains may arise from disorder in the methoxypropoxy group.
- Validation Metrics : Cross-check R-factors, electron density maps, and Hirshfeld surfaces. For ambiguous cases, compare computational (DFT) geometry optimizations with experimental data .
Q. What strategies optimize the reaction yield in the presence of steric hindrance from the cyclohexane ring?
- Catalytic Systems : Use bulky bases (e.g., DBU) or phase-transfer catalysts to enhance nucleophilic substitution efficiency.
- Temperature Control : Slow addition of reagents at low temperatures (-20°C to 0°C) minimizes side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of the cyclohexane intermediate .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Molecular Dynamics (MD) Simulations : Study interactions with enzyme active sites (e.g., cyclooxygenase or dehydrogenases).
- Docking Studies : Use AutoDock Vina to assess binding affinity, focusing on the carboxylic acid and methoxypropoxy groups as key pharmacophores.
- ADMET Properties : Predict bioavailability and toxicity via tools like SwissADME or ProTox-II .
Q. How should conflicting spectral data (e.g., NMR vs. IR) be reconciled?
- Cross-Validation : Repeat experiments under standardized conditions (e.g., solvent, temperature).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR, compare experimental carbonyl stretches (1700–1750 cm) with DFT-calculated vibrational modes.
- Literature Benchmarking : Compare data with structurally similar compounds, such as 4-substituted cyclohexane carboxylic acids .
Methodological Notes
- Crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) are industry standards for resolving steric effects in cyclohexane derivatives .
- Synthesis Challenges : The methoxypropoxy group’s flexibility may complicate crystallization; consider co-crystallization agents or salt formation.
- Safety : Occupational exposure limits (OELs) for similar compounds recommend airborne concentration monitoring and engineering controls (e.g., local exhaust ventilation) .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
